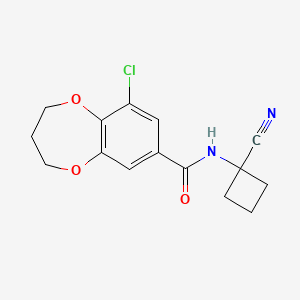

![molecular formula C19H21N5O2S B2390222 3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891121-88-3](/img/structure/B2390222.png)

3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

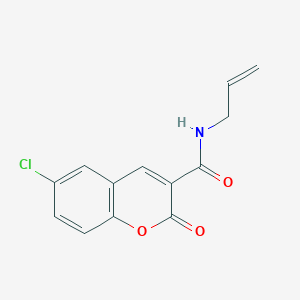

The compound appears to contain several structural components including a 3,4-dihydroquinolin-1(2H)-yl group, a triazolo[4,3-a]pyrimidin-7(8H)-one group, and a propyl group. These groups are common in many bioactive compounds and could potentially confer a range of biological activities to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as arylhydroxylation .Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, closely related to the chemical structure of interest, are known for their broad therapeutic potential. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism. The therapeutic scope of these compounds extends to anticancer antibiotics, with notable successes in drug discovery for cancer and central nervous system (CNS) disorders. They also hold promise for treating various infectious diseases, such as malaria, tuberculosis, and HIV-infection, suggesting a potential avenue for exploring the specific compound (Singh & Shah, 2017).

Functional Chemical Groups in CNS Drugs

Research into functional chemical groups, including heterocycles like pyrimidines and triazoles, has identified potential for CNS activity. These groups are integral to compounds that might affect the CNS, ranging from depressive to euphoric and convulsive effects. Given the inclusion of a triazolo[4,3-a]pyrimidin-7(8H)-one moiety in the compound of interest, this insight suggests its potential utility in CNS drug development (Saganuwan, 2017).

Antibacterial Activity of Triazole-Containing Hybrids

1,2,4-Triazole-containing hybrids, like the triazole portion of the compound , have shown significant antibacterial activity against Staphylococcus aureus, including drug-resistant strains. This suggests a possible application of the compound as an antibacterial agent, leveraging the triazole moiety's potential to inhibit crucial bacterial enzymes (Li & Zhang, 2021).

Tuberculosis Treatment Innovations

The therapeutic landscape for tuberculosis (TB) has been enriched by the introduction of new drugs and drug candidates, including those with quinoline structures. These new entities are being explored for their ability to improve TB treatment outcomes, potentially shortening treatment durations and tackling drug-resistant TB strains. This context underscores the relevance of exploring quinoline derivatives, such as the compound , for TB therapy (Grosset et al., 2012).

Pyrimidoquinoline Derivatives Synthesis

The synthesis of pyrimido[4,5-b]quinolines and related compounds, akin to the compound's structural framework, has been explored, indicating the synthetic feasibility and potential bioactivity of such derivatives. These compounds have been linked to various biological activities, highlighting the compound's potential as a precursor or lead molecule in drug discovery efforts (Nandha Kumar et al., 2001).

Future Directions

properties

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-2-6-14-11-16(25)20-18-21-22-19(24(14)18)27-12-17(26)23-10-5-8-13-7-3-4-9-15(13)23/h3-4,7,9,11H,2,5-6,8,10,12H2,1H3,(H,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGUBHOYUDGAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)

![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)

![N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2390153.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide](/img/structure/B2390160.png)

![(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2390162.png)